4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine
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Overview
Description
4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Incorporation of the Pyrazine Moiety: The pyrazine ring is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Biological Activity
4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound consists of a morpholine ring attached to an azetidine moiety, which is further substituted with a pyrazine-2-carbonyl group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Azetidine Ring : Achieved through cyclization reactions.
- Attachment of the Morpholine Group : Introduced via nucleophilic substitution.
- Incorporation of the Pyrazine Moiety : Accomplished through palladium-catalyzed cross-coupling methods.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it may inhibit certain enzymes involved in cancer progression or inflammatory processes, suggesting its potential as an anti-cancer and anti-inflammatory agent .
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in tumor cells. This is likely mediated through its interaction with key regulatory proteins involved in cell cycle control and apoptosis pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
- Enzyme Inhibition : It has been reported to inhibit specific enzymes relevant to cancer and inflammatory pathways. For instance, it may act on kinases or phosphodiesterases, which are critical in various signaling cascades .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other similar compounds known for their biological activities:
Compound Name | Biological Activity | Key Mechanism |
---|---|---|
Pyrazolo[3,4-d]pyrimidine | CDK2 inhibition | Enzyme inhibition |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Antitumor activity | Targeting multiple kinases |
This compound | Antitumor & anti-inflammatory | Enzyme inhibition and receptor binding |
Case Studies
Several case studies have explored the biological effects of this compound:
- In Vitro Cancer Studies : A study demonstrated that this compound significantly reduced the viability of various cancer cell lines (e.g., breast and lung cancer), with IC50 values indicating potent cytotoxic effects. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting its potential as a therapeutic agent for chronic inflammatory diseases .
Properties
IUPAC Name |
morpholin-4-yl-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-12(16-3-5-20-6-4-16)10-8-17(9-10)13(19)11-7-14-1-2-15-11/h1-2,7,10H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDBLOCGDMRXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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